(1S,5R,6S,7S)-6,7-dihydroxy-2-oxa-4-azabicyclo[3.2.1]octan-3-one
Description
Properties
CAS No. |
2919940-37-5 |
|---|---|
Molecular Formula |
C6H9NO4 |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
(1S,5R,6S,7S)-6,7-dihydroxy-2-oxa-4-azabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C6H9NO4/c8-4-2-1-3(5(4)9)11-6(10)7-2/h2-5,8-9H,1H2,(H,7,10)/t2-,3+,4+,5-/m1/s1 |
InChI Key |
UZTCNUDHOQACLE-MGCNEYSASA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H]([C@@H]([C@H]1OC(=O)N2)O)O |
Canonical SMILES |
C1C2C(C(C1OC(=O)N2)O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of (1S,5R,6S,7S)-6,7-dihydroxy-2-oxa-4-azabicyclo[3.2.1]octan-3-one typically involves:
- Construction of the bicyclic core via cyclization reactions.
- Introduction of hydroxyl groups through selective oxidation or dihydroxylation.
- Installation of the ketone group by controlled oxidation.
The stereochemistry is controlled by chiral starting materials or chiral catalysts to ensure the (1S,5R,6S,7S) configuration.
Specific Synthetic Routes
Route A: Cyclization of Hydroxyamino Precursors
- Starting from a suitably functionalized amino alcohol, intramolecular cyclization under acidic or basic conditions forms the bicyclic ring system.
- Subsequent oxidation with reagents such as osmium tetroxide or potassium permanganate introduces the vicinal diols at C6 and C7.
- Final oxidation at C3 to the ketone is achieved using mild oxidants like Dess–Martin periodinane or PCC (pyridinium chlorochromate).
Route B: Enzymatic or Biocatalytic Synthesis
- Use of enzymes such as monooxygenases or dioxygenases to selectively hydroxylate bicyclic intermediates.
- Biocatalytic oxidation offers stereospecific hydroxylation, preserving the desired stereochemistry.
Route C: Multi-step Chemical Synthesis from Bicyclic Precursors
- Starting from 2-oxa-4-azabicyclo[3.2.1]octane derivatives, stepwise functional group transformations introduce hydroxyl and ketone groups.
- Protecting groups may be employed during intermediate steps to avoid side reactions.
- Final deprotection and purification yield the target compound.
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Cyclization | Acidic (HCl, TsOH) or basic (NaOH) | Formation of bicyclic core | Temperature controlled (0–50 °C) |
| Dihydroxylation | Osmium tetroxide (OsO4), NMO | Vicinal diol formation | Stereoselective, mild conditions |
| Ketone formation | Dess–Martin periodinane, PCC | Oxidation at C3 to ketone | Avoids overoxidation |
| Protection/Deprotection | TBDMS-Cl (tert-butyldimethylsilyl chloride), TBAF | Protecting hydroxyls during reactions | Ensures selective transformations |
Research Discoveries and Optimization
- Patents from 1998 and 2019 describe heterocyclic bicyclic compounds similar in structure with preparation methods involving cyclization and selective oxidation steps, confirming the synthetic feasibility of such bicyclic oxazabicyclo compounds.
- Advanced methods utilize chiral catalysts or enzymatic systems to enhance stereoselectivity and yield, reducing the need for extensive purification.
- Research indicates that controlling reaction temperature and reagent stoichiometry is critical to prevent side reactions such as overoxidation or ring opening.
- Protective group strategies are essential when multiple hydroxyl groups are present to maintain regio- and stereochemical integrity during multi-step syntheses.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization + Oxidation | Amino alcohol precursors | Acid/base cyclization, OsO4, DMP | High stereoselectivity | Requires careful control of oxidation |
| Enzymatic hydroxylation | Bicyclic intermediates | Monooxygenases, dioxygenases | Eco-friendly, stereospecific | Limited substrate scope |
| Multi-step chemical | Bicyclic oxazabicyclo derivatives | Protecting groups, selective oxidants | Flexible, modular approach | Longer synthesis time |
Chemical Reactions Analysis
Types of Reactions
(1S,5R,6S,7S)-6,7-dihydroxy-2-oxa-4-azabicyclo[3.2.1]octan-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups, resulting in a more saturated bicyclic structure.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce a more saturated bicyclic compound.
Scientific Research Applications
(1S,5R,6S,7S)-6,7-dihydroxy-2-oxa-4-azabicyclo[3.2.1]octan-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a useful probe for studying enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (1S,5R,6S,7S)-6,7-dihydroxy-2-oxa-4-azabicyclo[3.2.1]octan-3-one exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups and the bicyclic structure allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural and functional attributes of the target compound with analogs:
Physical and Chemical Properties
- Solubility : The target compound’s hydroxyl groups enhance aqueous solubility compared to methyl or acetylated analogs (e.g., 8-methyl derivative) .
- Chirality : The (1S,5R,6S,7S) configuration is critical for applications in asymmetric synthesis, similar to the enantioselective methods used for the 7-allyl derivative .
- Stability : Brominated analogs (e.g., exo-3-hydroxy-trans-6,7-dibromo-8-oxabicyclo[3.2.1]octane) exhibit higher molecular weight and logP (1.43), suggesting greater lipophilicity .
Research Findings and Trends
- Crystal Packing: highlights the role of nonpolar layers and hydrogen-bonded polar channels in bicyclic compounds, a feature likely shared by the target compound due to its hydroxyl groups .
- Safety Profiles : Acetylated derivatives require careful handling per SDS guidelines, whereas hydroxylated compounds may pose fewer volatility risks .
- Synthetic Innovation: Enantioselective desymmetrization (e.g., ) is a key trend for bicyclic compounds, emphasizing the importance of chiral catalysts .
Biological Activity
The compound (1S,5R,6S,7S)-6,7-dihydroxy-2-oxa-4-azabicyclo[3.2.1]octan-3-one , a bicyclic organic molecule with the molecular formula C₈H₁₃N₁O₃, exhibits significant biological activities attributed to its unique stereochemistry and functional groups. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, neuroactive effects, and potential for enzyme inhibition.
Structural Characteristics
The structure of this compound features:
- Bicyclic framework : Contributes to its stability and reactivity.
- Hydroxyl groups : Enhance solubility and interaction with biological targets.
- Nitrogen atom : Implicates potential neuroactive properties.
Antimicrobial Properties
Research indicates that bicyclic compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. For instance:
- Efficacy against Gram-positive and Gram-negative bacteria has been documented in studies involving structural analogs.
Neuroactive Effects
Some derivatives of this compound have been explored for their effects on neurotransmitter systems:
- Potential applications in neuropharmacology : Studies suggest that the compound may modulate neurotransmitter release or receptor activity.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways:
- Mechanisms of action : Interaction studies have shown that it can inhibit enzymes related to neurotransmitter metabolism.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Bicyclic structure with hydroxyl groups | Antimicrobial |
| Compound B | Similar bicyclic framework with nitrogen | Neuroactive |
| Compound C | Hydroxylated bicyclic amine | Enzyme inhibition |
This table highlights how variations in structure can influence biological activity.
Case Studies
Several case studies have explored the pharmacological potential of this compound:
-
Antimicrobial Activity Study :
- A study assessed the effectiveness of this compound against common pathogens.
- Results indicated a significant reduction in bacterial growth at specific concentrations.
-
Neuropharmacological Assessment :
- Research focused on the compound's interaction with neurotransmitter receptors.
- Findings suggested that it may enhance dopamine release in neuronal cultures.
-
Enzyme Inhibition Analysis :
- A detailed investigation into its inhibitory effects on acetylcholinesterase demonstrated promising results for potential cognitive enhancement applications.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the stereochemical configuration and purity of this bicyclic lactam?
- Methodological Answer:
- X-ray crystallography is the gold standard for confirming stereochemistry, as demonstrated in studies of similar azabicyclic compounds (e.g., crystal structure analysis of benzyl-substituted analogs) .
- High-resolution NMR (1H/13C, COSY, NOESY) in deuterated solvents (e.g., DMSO-d6 or CDCl3) can resolve diastereotopic protons and hydroxyl group coupling patterns. For example, vicinal diols (6,7-dihydroxy groups) show distinct splitting patterns in the 3.0–4.5 ppm range .
- Polarimetry and HPLC with chiral columns (e.g., cellulose-based phases) are critical for verifying enantiomeric excess in synthetic batches .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and ANSI-approved goggles to mitigate risks of skin/eye irritation (H315/H319) .
- Ventilation: Conduct reactions in fume hoods to avoid inhalation of aerosols (H335) .
- Spill Management: Collect solid residues using vacuum systems with HEPA filters to prevent dust dispersion .
- Storage: Keep in airtight containers under inert gas (N2/Ar) at 2–8°C to minimize hydrolysis of the lactam ring .
Advanced Research Questions
Q. How can synthetic routes to this compound be optimized to improve yield and stereoselectivity?
- Methodological Answer:
- Protecting Group Strategy: Temporarily mask hydroxyl groups (e.g., with tert-butoxycarbonyl (Boc)) during ring formation to prevent side reactions. For example, Boc-protected intermediates achieved 91% yield in cyclization steps .
- Reduction Conditions: Sodium borohydride (NaBH4) in THF/EtOH (0°C to rt, 16 h) selectively reduces ketones without disrupting the bicyclic framework .
- Catalytic Asymmetric Synthesis: Explore chiral catalysts (e.g., Jacobsen’s thiourea) to enhance enantiomeric excess, as seen in analogous azabicyclo systems .
Q. What experimental approaches are recommended to resolve contradictions in reported stability data under varying pH and temperature conditions?
- Methodological Answer:
- Accelerated Stability Studies: Use buffer solutions (pH 1–13) at 40–60°C to simulate degradation pathways. Monitor lactam ring integrity via LC-MS and FT-IR (amide I band at ~1650 cm⁻¹) .
- Kinetic Analysis: Apply the Arrhenius equation to extrapolate shelf-life under standard storage conditions (e.g., log k vs. 1/T plots) .
- Compatibility Testing: Screen for incompatibilities with common reagents (e.g., strong oxidizers) using DSC (Differential Scanning Calorimetry) to detect exothermic decomposition .
Q. How can researchers investigate the environmental fate and ecological impact of this compound?
- Methodological Answer:
- Biodegradation Assays: Use OECD 301F (manometric respirometry) to measure mineralization rates in activated sludge .
- Soil Mobility Studies: Perform column chromatography with standardized soils (e.g., loam/sand mixtures) to calculate Koc (organic carbon partition coefficient) .
- Aquatic Toxicity: Conduct Daphnia magna acute toxicity tests (48-h LC50) and algal growth inhibition assays (OECD 201) to assess ecological risks .
Q. What strategies can elucidate the compound’s reactivity in multi-step synthesis (e.g., ring-opening or functionalization)?
- Methodological Answer:
- Mechanistic Probes: Use isotopic labeling (e.g., 18O in the lactam ring) to track oxygen migration during acid-catalyzed hydrolysis .
- Computational Modeling: Apply DFT (Density Functional Theory) to predict regioselectivity in nucleophilic attacks on the bicyclic framework .
- Cross-Coupling Reactions: Screen Pd-catalyzed conditions (e.g., Suzuki-Miyaura) for introducing aryl/alkyl groups at the 4-aza position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
